molecular formula C17H22N4OS B2704116 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2189435-00-3

3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2704116
CAS No.: 2189435-00-3
M. Wt: 330.45
InChI Key: WBJOSSHMETUGFS-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules. Its structure incorporates an 8-azabicyclo[3.2.1]octane (tropane) core, a privileged scaffold known for conferring favorable pharmacokinetic properties and central nervous system (CNS) penetration [1] . The presence of the 1,2,3-triazole moiety, typically installed via click chemistry, makes it a versatile building block for constructing molecular libraries through bioorthogonal conjugation strategies, such as linking to additional pharmacophores or fluorescent tags [2] . This compound is primarily utilized as a precursor in the development of potential therapeutic agents, including investigational ligands for G-protein coupled receptors (GPCRs) and other targets within the CNS. Its research value lies in its ability to serve as a key intermediate for generating compounds with optimized binding affinity and selectivity, enabling structure-activity relationship (SAR) studies. Researchers employ this chemical probe to explore novel mechanisms of action and to develop next-generation treatments for neurological disorders.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-6-9-23-16(12)4-5-17(22)21-13-2-3-14(21)11-15(10-13)20-8-7-18-19-20/h6-9,13-15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJOSSHMETUGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{S}

This structure includes a triazole ring , which is known for its biological significance, and an azabicyclo framework that may contribute to its pharmacological properties.

Antibacterial Activity

Research has indicated that compounds containing triazole moieties often exhibit significant antibacterial properties. In a study assessing various derivatives, it was found that certain triazole-based compounds demonstrated enhanced antibacterial effects against Gram-positive and Gram-negative bacteria compared to standard antibiotics like Oxytetracycline .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Bacterial Strain
3a7.815.6Staphylococcus aureus
3b15.631.2Escherichia coli
3c3.97.8Pseudomonas aeruginosa

The compound's structure suggests that the presence of the methylthiophene group may enhance its lipophilicity, facilitating better membrane penetration and subsequent antibacterial activity.

Anti-inflammatory Activity

In addition to antibacterial properties, the compound's potential anti-inflammatory effects have been explored. A related study on triazole derivatives indicated that specific compounds exhibited anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition (%) at 1/10 DL50Inhibition (%) at 1/5 DL50
Indomethacin60.3045.33
Triazole Derivative49.0361.20

This suggests that the compound may inhibit inflammatory pathways through mechanisms similar to those of traditional NSAIDs.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of triazoles and evaluated their biological activities through bioassays. The results showed that compounds with β-alanine moieties displayed superior antibacterial properties against tested strains . The compound was included in this evaluation due to its structural similarity to the most effective derivatives.

Case Study 2: Pharmacological Profiling

Another investigation focused on pharmacological profiling of azabicyclo compounds, revealing that those with enhanced lipophilicity exhibited better absorption and bioavailability in vivo models . This aligns with the structural characteristics of the compound under discussion.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Aryl/Thiophene Substituent Triazole Type Molecular Weight (g/mol)
Target Compound 8-azabicyclo[3.2.1]octane 3-Methylthiophen-2-yl 1H-1,2,3-triazol-1-yl ~355 (estimated)
BK63156 8-azabicyclo[3.2.1]octane 4-Methoxyphenyl 1H-1,2,4-triazol-1-yl 340.42
1-[3-(2-Hydroxyethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one 3,8-diazabicyclo[3.2.1]octane None None Not reported

Key Observations :

  • Triazole Position : The target compound’s 1,2,3-triazole differs from BK63156’s 1,2,4-triazole, which may alter hydrogen-bonding capacity and metabolic stability .
  • Bicyclic Core : The diazabicyclo derivative in lacks the triazole and thiophene, reducing heterocyclic complexity but offering a hydroxyl group for solubility.
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

A. Antifungal Potential:

  • The triazole moiety in the target compound is a hallmark of antifungal agents (e.g., fluconazole), which inhibit lanosterol 14α-demethylase . BK63156’s structural similarity suggests possible antifungal activity, though substitution patterns (thiophene vs. methoxyphenyl) may affect potency or spectrum .
  • A fluorometric screening assay using Alamar Blue (as in ) could evaluate the target compound’s minimal inhibitory concentration (MIC) against Candida spp. or Aspergillus fumigatus.

B. Physicochemical Properties :

  • Metabolic Stability : The 1,2,3-triazole may confer resistance to oxidative metabolism compared to 1,2,4-triazole, though this requires experimental validation .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing bicyclo[3.2.1]octane derivatives with fused triazole and thiophene moieties?

  • Methodological Answer : The synthesis of 8-azabicyclo[3.2.1]octane scaffolds often requires multi-step reactions, including ring-closing strategies and regioselective functionalization. For example, palladium-catalyzed reductive cyclization (as seen in nitroarene systems ) or acid-mediated annulation can be adapted. However, steric hindrance from the bicyclic structure complicates triazole introduction. Evidence from similar compounds (e.g., thiazole-substituted bicyclo[3.2.1]octanes ) suggests using click chemistry (CuAAC) for triazole incorporation, but reaction conditions (temperature, solvent) must be optimized to avoid side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For purity, HPLC with UV detection (>95% by area ) is standard. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) resolve overlapping signals in the bicyclic core. For example, the 8-azabicyclo[3.2.1]octane proton environment often shows distinct coupling patterns (e.g., axial vs. equatorial protons ).

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability depends on substituent reactivity. The triazole ring is generally stable, but the thiophene moiety may oxidize under prolonged light exposure. Storage at –20°C in inert atmospheres (argon) is recommended. For analogs like 3-methylene-8-Boc-azabicyclo[3.2.1]octane, degradation via Boc-group cleavage occurs at >40°C .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data (e.g., NMR shifts) for stereoisomers of this compound?

  • Methodological Answer : Computational chemistry tools (DFT calculations, molecular dynamics) predict NMR shifts for different stereoisomers. For example, in related bicyclo[3.2.1]octane derivatives, axial substituents exhibit upfield shifts (~0.5–1.0 ppm) compared to equatorial . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments .

Q. What strategies optimize reaction yields for introducing the 3-methylthiophen-2-yl group?

  • Methodological Answer : Thiophene coupling often employs Suzuki-Miyaura or Stille cross-coupling. For sterically hindered systems, microwave-assisted synthesis improves yields (e.g., 30% → 65% in thiophene-linked chromenones ). Catalytic systems like Pd(PPh₃)₄ with Cs₂CO₃ in THF/water (3:1) are effective. Monitor reaction progress via TLC with UV visualization .

Q. How can in vitro biological activity studies be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs. For example, 8-azabicyclo[3.2.1]octane derivatives with triazole groups show affinity for neurotransmitter receptors (e.g., dopamine, serotonin ). Use competitive binding assays (radioligand displacement) and functional assays (cAMP accumulation). Include positive controls (e.g., known receptor agonists/antagonists) and validate results across multiple cell lines .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

  • Methodological Answer : Tools like SwissADME or MOE calculate logP (e.g., XlogP ~1.8 for thiophene-triazole hybrids ) and solubility. Molecular dynamics simulations assess membrane permeability. For bicyclic systems, the polar surface area (PSA) is critical; a PSA >90 Ų (common in triazole-containing compounds ) suggests poor blood-brain barrier penetration.

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of structural analogs?

  • Methodological Answer : Variations in assay conditions (e.g., cell type, incubation time) often explain contradictions. For example, thiophene-containing bicyclo[3.2.1]octanes showed µM-range IC₅₀ in HEK293 cells but nM-range in CHO cells . Replicate experiments under standardized protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., fluorescence polarization vs. SPR).

Q. Why do synthetic yields vary widely for similar bicyclic compounds?

  • Methodological Answer : Yield differences stem from steric/electronic effects of substituents. For example, 3-methylthiophene’s electron-donating groups enhance nucleophilic substitution rates compared to phenyl groups . Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) and identify critical factors.

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